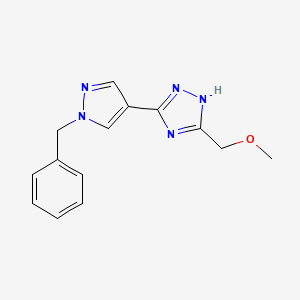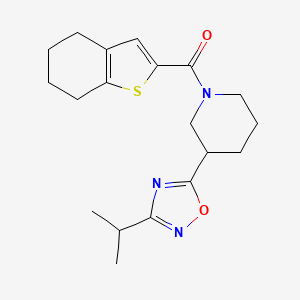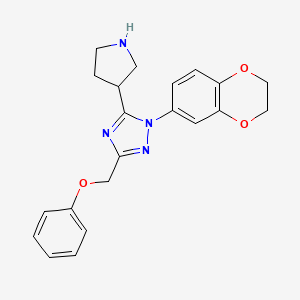
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
Mécanisme D'action
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide acts by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the attenuation of drug-seeking behavior, and the modulation of pain perception. It has also been implicated in the regulation of immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a research tool is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide and its related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in clinical settings. Another area of research is the investigation of the role of the endocannabinoid system in the regulation of mood and behavior, and the potential therapeutic applications of CB1 receptor antagonists in the treatment of psychiatric disorders. Additionally, the use of this compound as a tool to investigate the role of the endocannabinoid system in the regulation of metabolism and energy balance is an area of active research.
Méthodes De Synthèse
The synthesis of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-ethylpyridine with 6-methoxytetrahydronaphthalen-1-amine, followed by the reaction of the resulting intermediate with 5-bromopyrimidine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain sensation, and addiction.
Propriétés
IUPAC Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-17-19-10-13(11-20-17)18(22)21-16-6-4-5-12-9-14(23-2)7-8-15(12)16/h7-11,16H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWOJDDCASWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)

![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)

![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)

